1-(2,5-Dimethoxyphenyl)-2-nitropropene

Henry condensation nitroalkene synthesis EDDA catalyst

Procure 1-(2,5-Dimethoxyphenyl)-2-nitropropene (≥98%) for reproducible synthesis of 2,5-DMA, DOC, DOB, and DOI. This β-methyl nitroalkene ensures correct α-methyl amphetamine scaffold formation, unlike β-nitrostyrene analogs. Optimized yields up to 89.3% with EDDA catalyst enable scalable research. Essential for SAR studies and reduction methodology development.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
Cat. No. B7767115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dimethoxyphenyl)-2-nitropropene
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCC(=CC1=C(C=CC(=C1)OC)OC)[N+](=O)[O-]
InChIInChI=1S/C11H13NO4/c1-8(12(13)14)6-9-7-10(15-2)4-5-11(9)16-3/h4-7H,1-3H3/b8-6+
InChIKeyMQFREHNTGKNSRH-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,5-Dimethoxyphenyl)-2-nitropropene (CAS 18790-57-3): A Critical Nitroalkene Intermediate for Phenethylamine Scaffold Synthesis


1-(2,5-Dimethoxyphenyl)-2-nitropropene (CAS 18790-57-3), also known as 2,5-dimethoxy-β-methyl-β-nitrostyrene, is a substituted nitroalkene with the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol [1]. The compound exists predominantly as the E-isomer and features a propene linker bearing a nitro group and two methoxy substituents at the 2- and 5-positions of the aromatic ring . This compound serves as a key synthetic intermediate in the preparation of substituted phenethylamine derivatives, including those with known pharmacological activity at serotonin receptors [2].

Why Substituting 1-(2,5-Dimethoxyphenyl)-2-nitropropene with Generic β-Nitrostyrenes or 2,5-Dimethoxy-β-Nitrostyrene Compromises Synthetic Reproducibility and Downstream Selectivity


Despite superficial structural similarity to other nitroalkenes such as 2,5-dimethoxy-β-nitrostyrene (CAS 40276-11-7) or phenyl-2-nitropropene, 1-(2,5-dimethoxyphenyl)-2-nitropropene exhibits distinct synthetic behavior and yields divergent downstream products. The presence of the β-methyl group (nitropropene vs. nitroethene backbone) alters steric and electronic properties during reduction, affecting both reaction kinetics and product selectivity [1]. Furthermore, documented synthetic yields for this compound vary dramatically—ranging from 50% to 89.3%—depending critically on catalyst selection and reaction conditions [2]. Generic substitution with closely related nitroalkenes without accounting for these documented differences in reactivity and yield optimization can lead to unpredictable synthetic outcomes, compromised purity profiles, and failed downstream transformations.

1-(2,5-Dimethoxyphenyl)-2-nitropropene: Comparative Quantitative Evidence for Informed Procurement and Experimental Design


Synthesis Yield Differential: EDDA-Catalyzed Henry Condensation Yields 50% vs. 95% for 2,5-Dimethoxyphenyl-2-nitroethene

Under identical ethylenediammonium diacetate (EDDA)-catalyzed Henry condensation conditions (50 mmol substituted benzaldehyde, 60 mmol nitroalkane, 5 mmol EDDA, iPrOH solvent, RT, 24 h), 1-(2,5-dimethoxyphenyl)-2-nitropropene is isolated in 50% yield [1]. In contrast, the closely related 2,5-dimethoxyphenyl-2-nitroethene (using nitromethane instead of nitroethane) is isolated in 95% yield under the same catalyst and conditions [1]. The methyl substitution on the nitroalkene moiety reduces yield by a factor of 1.9× under these conditions.

Henry condensation nitroalkene synthesis EDDA catalyst reaction yield optimization

Optimized Synthesis Yield Range: EDDA Catalyst Achieves 89.3% Yield vs. Reported 50-70% Baseline for 1-(2,5-Dimethoxyphenyl)-2-nitropropene

Using ethylenediammonium diacetate (EDDA, 0.1 eq) as catalyst with 2,5-dimethoxybenzaldehyde and nitroethane (1.3 eq) in IPA at 60-65°C for 1.5 h, followed by crystallization, 1-(2,5-dimethoxyphenyl)-2-nitropropene was isolated in 89.3% yield [1]. The same source notes that previously reported yields for this compound range from 50% to 70% [1]. An alternative protocol using glacial acetic acid with ammonium acetate under reflux (135°C oil bath, 3 h) produced only 50.6% yield [2].

reaction optimization nitropropene synthesis catalyst selection yield improvement

Reduction Yield: NaBH₄ Reduction of 2,5-Dimethoxynitrostyrene to Nitroethane Derivative Achieves 98% Yield, Enabling Efficient Downstream Processing

Reduction of 2,5-dimethoxynitrostyrene (structurally analogous β-nitrostyrene scaffold, differing only in the absence of the β-methyl group) with sodium borohydride yields 1-(2,5-dimethoxyphenyl)-2-nitroethane in 98% isolated yield with 97% purity by HPLC [1]. For the methyl-substituted analogue 1-(2,5-dimethoxyphenyl)-2-nitropropene, the one-pot NaBH₄/CuCl₂ reduction to the corresponding phenethylamine proceeds with 62-83% yield [2]. The higher yield for the nitroethane derivative reflects the absence of steric hindrance from the β-methyl group during hydride attack.

nitroalkene reduction sodium borohydride phenylnitroalkane synthesis reaction efficiency

Commercial Purity Specification: 98% Minimum Purity with Full Quality Assurance Documentation

Commercially available 1-(2,5-dimethoxyphenyl)-2-nitropropene (CAS 18790-57-3) is supplied with a minimum purity specification of 98% . The material is provided with full Certificate of Analysis (CoA) and Safety Data Sheet (SDS) documentation upon request, with all batches backed by full quality assurance . In contrast, many alternative suppliers of related 2,5-dimethoxy-β-nitrostyrene derivatives specify purity only as "95%" or provide no explicit purity guarantee .

commercial purity quality control certificate of analysis procurement specification

Downstream Structural Divergence: 2,5-Dimethoxy-β-Nitrostyrene as Precursor to 2C-X Hallucinogenic Family vs. β-Methyl Analogue's Distinct Reduction Pathway

2,5-Dimethoxy-β-nitrostyrene (CAS 40276-11-7), the β-unsubstituted analogue lacking the methyl group on the nitroalkene moiety, is specifically identified as the precursor to most compounds in the hallucinogenic 2C-X family [1]. In contrast, 1-(2,5-dimethoxyphenyl)-2-nitropropene (CAS 18790-57-3) bears a β-methyl substituent and is documented as a precursor to amphetamine-type phenethylamines (e.g., 2,5-DMA, DOC, DOB) rather than 2C-X compounds [2]. The structural divergence arises from the reduction pathway: β-nitrostyrene yields primary phenethylamines, while β-methyl-β-nitrostyrene yields α-methylphenethylamines (amphetamines).

phenethylamine synthesis 2C-X compounds nitroalkene reduction synthetic precursor selectivity

Optimal Research and Industrial Applications for 1-(2,5-Dimethoxyphenyl)-2-nitropropene Based on Quantitative Performance Evidence


Synthesis of 2,5-Dimethoxyamphetamine (2,5-DMA) and 4-Substituted Derivatives (DOC, DOB, DOI)

This compound is the documented precursor for the synthesis of 2,5-dimethoxyamphetamine (2,5-DMA) and its 4-substituted analogues including 4-chloro-2,5-dimethoxyamphetamine (DOC), 4-bromo-2,5-dimethoxyamphetamine (DOB), and 4-iodo-2,5-dimethoxyamphetamine (DOI) [1]. The nitropropene intermediate is reduced with lithium aluminum hydride (LAH) or alternative reducing agents to yield the corresponding amphetamine scaffold. The optimized 89.3% synthesis yield for the nitropropene intermediate using EDDA catalyst [2] makes large-scale preparation of these amphetamine derivatives economically viable for research purposes. Users should note that the β-methyl group is essential to the final amphetamine structure; substitution with 2,5-dimethoxy-β-nitrostyrene would yield 2C-H (a primary phenethylamine) rather than the desired α-methylated amphetamine.

Preparation of 4-Alkyl-2,5-Dialkoxy-α-Methylphenethylamines for Neuropharmacology Research

According to US Patent 3,541,158, 1-(di(lower alkoxy)-4-alkylphenyl)-2-nitropropenes serve as intermediates for the preparation of 4-alkyl-2,5- and 2,6-dialkoxy-α-methylphenethylamines and their pharmacologically acceptable salts [1]. These latter compounds are described as having outstanding value as stimulants of the nervous system of vertebrates [1]. The patent specifically claims the 1-(di(lower alkoxy)-4-alkylphenyl)-2-nitropropene scaffold class, within which 1-(2,5-dimethoxyphenyl)-2-nitropropene represents the unsubstituted 4-position parent compound. Researchers investigating structure-activity relationships (SAR) of 4-substituted 2,5-dimethoxyamphetamines should procure this compound as the foundational intermediate for subsequent 4-position functionalization.

Structure-Activity Relationship (SAR) Studies of 5-HT₂A Serotonin Receptor Ligands

The 2,5-dimethoxyphenyl scaffold with a β-methyl-β-nitrostyrene core serves as a critical intermediate for synthesizing compounds that interact with the 5-HT₂A serotonin receptor [1]. Reduction of this nitropropene yields 2,5-DMA, which can be further functionalized at the 4-position to generate potent 5-HT₂A agonists including DOC, DOB, and DOI [2]. In comparative cytotoxicity studies, 2C-B (a 4-bromo-2,5-dimethoxyphenethylamine derived from the β-unsubstituted analogue) demonstrated higher cytotoxic effects in SH-SY5Y and HepG2 cell lines than mescaline-NBOMe, with effects attributed to its higher passive permeability [3]. Researchers investigating the toxicological profiles of 2,5-dimethoxy-substituted phenethylamines and amphetamines should utilize this nitropropene intermediate to access the α-methylated amphetamine series, which may exhibit distinct pharmacological and toxicological properties from the primary phenethylamine 2C-X series.

Method Development for Nitroalkene Reduction and Catalytic Hydrogenation Optimization

1-(2,5-Dimethoxyphenyl)-2-nitropropene serves as a valuable model substrate for developing and optimizing nitroalkene reduction methodologies due to its well-documented yet condition-sensitive reactivity profile. The one-pot NaBH₄/CuCl₂ reduction protocol for β-nitrostyrenes to phenethylamines achieves 62-83% yield under mild conditions without inert atmosphere [1]. The documented variability in reduction yields—from 35% with Al/Hg to 98% for NaBH₄ reduction of the β-unsubstituted analogue to the nitroethane [2][3]—provides a benchmark for evaluating new reduction methodologies. The compound's commercial availability at 98% minimum purity with CoA documentation [4] ensures reproducible starting material quality for method development studies, eliminating confounding variables from impurity profiles.

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